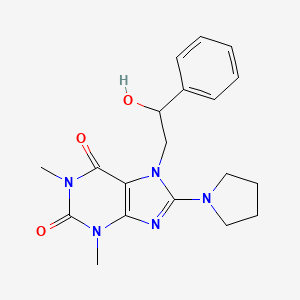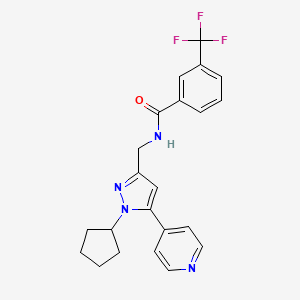![molecular formula C15H7Cl4N3O2 B2434804 2,5-dichloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891135-18-5](/img/structure/B2434804.png)
2,5-dichloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of benzamide, which is an organic compound consisting of a benzene ring substituted with an amide group . The specific compound you’re asking about has additional dichlorophenyl and oxadiazolyl substituents, which could significantly alter its properties and reactivity.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific information or an X-ray crystallography study, it’s difficult to provide an accurate molecular structure analysis .Scientific Research Applications
Anticancer Applications
The design and synthesis of compounds related to 2,5-dichloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide have shown promising results in anticancer research. For example, studies have synthesized a series of compounds evaluated for their anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds exhibited moderate to excellent anticancer activities, with some derivatives showing higher efficacy than reference drugs like etoposide (Ravinaik et al., 2021). Additionally, another study synthesized 1,3,4-oxadiazole derivatives from Schiff bases, demonstrating moderate activity against breast cancer cell lines (Salahuddin et al., 2014).
Antimicrobial and Antitubercular Activities
Compounds with the 1,3,4-oxadiazolyl moiety have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis, showing significant potential with low toxicity against normal cell lines, indicating their suitability for further drug development (Nayak et al., 2016). In addition, synthesized oxadiazole derivatives were evaluated for their antimicrobial activity, demonstrating effectiveness against various bacterial and fungal strains (Kapadiya et al., 2020).
Material Science and Corrosion Inhibition
Research in material science has explored the utility of oxadiazole derivatives as corrosion inhibitors for metals. A study investigating new oxadiazole derivatives tested on mild steel in hydrochloric acid solution showed high inhibition efficiency, demonstrating their potential as protective agents against metal corrosion (Kalia et al., 2020).
Properties
IUPAC Name |
2,5-dichloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl4N3O2/c16-7-1-3-11(18)9(5-7)13(23)20-15-22-21-14(24-15)10-6-8(17)2-4-12(10)19/h1-6H,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPULNIXHFRCAQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl4N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2434723.png)







![N-benzyl-3-methyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2434736.png)



